3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Description

Historical Context of 1,2,4-Triazole Chemistry

The foundations of 1,2,4-triazole chemistry were established in 1885 when Bladin first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C₂H₃N₃. This pioneering work initiated a systematic exploration of triazole chemistry that has evolved substantially over more than a century. The initial synthesis methods, including the reaction of formamide with formylhydrazine, yielded relatively low quantities of 1,2,4-triazole, prompting researchers to develop more efficient synthetic approaches.

The development of triazole chemistry accelerated significantly following the discovery of antifungal activities in azole derivatives in 1944. This breakthrough led to the systematic investigation of triazole-based compounds for pharmaceutical applications, resulting in the successful development of clinically important antifungal agents including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. The mechanism of antifungal action became well-established through research demonstrating that triazole structures can coordinate with the heme iron of cytochrome P450-dependent enzyme CYP 51, thereby inhibiting ergosterol synthesis.

The structural characteristics of 1,2,4-triazole have proven particularly significant in medicinal chemistry applications. The compound exists as a planar molecule with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with aromatic character. Furthermore, 1,2,4-triazole demonstrates amphoteric behavior, being susceptible to both nitrogen-protonation and deprotonation in aqueous solution, with a pKa of 1,2,4-triazolium at 2.45 and the neutral molecule at 10.26.

Significance of Brominated Triazole Derivatives in Chemical Research

Brominated triazole derivatives have emerged as particularly valuable compounds in chemical research due to their enhanced reactivity and potential for further synthetic modification. The introduction of bromine substituents into triazole frameworks significantly alters the electronic properties and binding characteristics of these heterocyclic systems. Research has demonstrated that halogenated triazoles, particularly brominated variants, exhibit enhanced antimicrobial properties compared to their non-halogenated counterparts.

The significance of brominated triazole derivatives extends beyond their direct biological activities to their utility as synthetic intermediates. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, enabling the development of diverse triazole-based chemical libraries. Studies have shown that the bromination of triazole systems can be achieved through various methodologies, including direct bromination with molecular bromine in aqueous or organic media.

Contemporary research has revealed that brominated triazole derivatives demonstrate superior binding affinity to various biological targets compared to non-halogenated analogs. The presence of bromine atoms enhances the compounds' ability to interact with enzyme active sites through halogen bonding interactions, a phenomenon that has gained considerable attention in modern drug design strategies. Additionally, brominated triazoles have shown promise in agricultural applications as fungicidal agents, with their mechanism typically involving inhibition of ergosterol biosynthesis in fungal cell membranes.

Overview of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

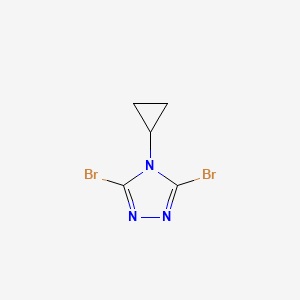

This compound represents a sophisticated example of modern heterocyclic design, incorporating multiple structural features that contribute to its unique chemical and biological properties. The compound features a 1,2,4-triazole core with strategic substitution at three positions: bromine atoms at positions 3 and 5, and a cyclopropyl group at position 4. This substitution pattern creates a molecule with distinct steric and electronic characteristics that differentiate it from simpler triazole derivatives.

The molecular structure of this compound can be represented by the SMILES notation Brc1n[nH]c(Br)n1, with the InChI identifier 1S/C2HBr2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7). The compound appears as a solid material under standard conditions, with characteristic physicochemical properties that reflect the influence of both the brominated triazole core and the cyclopropyl substituent.

The cyclopropyl group introduces significant conformational constraints due to the inherent ring strain associated with the three-membered carbon ring. This structural feature contributes to the compound's unique binding properties and potential selectivity for specific biological targets. The combination of electron-withdrawing bromine atoms and the sterically demanding cyclopropyl group creates a molecule with enhanced lipophilicity and altered electronic distribution compared to simpler triazole derivatives.

Synthesis of this compound can be achieved through the bromination of 4-cyclopropyl-1,2,4-triazole using bromine in the presence of suitable solvents such as acetic acid, with reactions typically conducted at room temperature. The product can be purified through recrystallization methods to achieve the required purity for research applications.

Current Research Landscape and Applications

The current research landscape surrounding this compound reflects the broader interest in developing novel triazole-based compounds with enhanced biological activities and synthetic utility. Contemporary investigations have focused on elucidating the compound's potential applications across multiple research domains, including medicinal chemistry, agricultural science, and materials research.

Recent antimicrobial screening studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. Research utilizing the agar disc-diffusion method has revealed minimum inhibitory concentration values comparable to established antibiotics, with effectiveness demonstrated against both Gram-positive and Gram-negative bacteria. Specifically, studies have reported minimum inhibitory concentration values of 10 µg/mL against Escherichia coli, 5 µg/mL against Bacillus subtilis, and 15 µg/mL against Pseudomonas aeruginosa, with corresponding zones of inhibition measuring 15 mm, 20 mm, and 12 mm respectively.

The compound's potential as an antifungal agent has also attracted research attention, with its triazole core structure sharing similarities with clinically established antifungal drugs such as itraconazole and voriconazole. Preliminary investigations suggest that the compound may interfere with ergosterol biosynthesis in fungal cell membranes, although detailed mechanistic studies remain ongoing.

Advanced synthetic applications of this compound have been explored through alkylation reactions that leverage the reactivity of the brominated positions. Research has demonstrated successful nucleophilic substitution reactions using sodium hydride in dimethylformamide, achieving high yields with various alkylating agents. Notable examples include the reaction with methoxyethyl methanesulfonate at 0-5°C yielding 3,5-bis(2-methoxyethyl)-4-cyclopropyl-4H-1,2,4-triazole in 58% yield, and reaction with 3-(bromomethyl)-3-methyloxetane at 40°C achieving 98.5% yield.

Properties

IUPAC Name |

3,5-dibromo-4-cyclopropyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c6-4-8-9-5(7)10(4)3-1-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTITZVRSKIQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole can be synthesized through the reaction of 4-cyclopropyl-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the bromination of 4-cyclopropyl-1,2,4-triazole followed by purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Alkylation Reactions

Alkylation of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole involves nucleophilic substitution at the bromine positions. Key examples include:

Reaction with Methoxyethyl Methanesulfonate

In DMF at 0–5°C, sodium hydride deprotonates the triazole, followed by alkylation with methoxyethyl methanesulfonate to yield 3,5-bis(2-methoxyethyl)-4-cyclopropyl-4H-1,2,4-triazole. This reaction proceeds in 58% yield after purification .

Reaction with 3-(Bromomethyl)-3-methyloxetane

Using sodium hydride in DMF at 40°C, the triazole undergoes alkylation with 3-(bromomethyl)-3-methyloxetane, achieving a 98.5% yield. The reaction demonstrates high efficiency under mild conditions .

| Entry | Alkylating Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Methoxyethyl methanesulfonate | DMF, 0–5°C, NaH | 58 | |

| 2 | 3-(Bromomethyl)-3-methyloxetane | DMF, 40°C, NaH | 98.5 |

Suzuki Cross-Coupling Reactions

The bromine atoms facilitate palladium-catalyzed cross-coupling with boronic acids. For example:

Coupling with Phenylboronic Acid

Using Pd(PPh₃)₄ as a catalyst and NBu₄Br as a phase-transfer agent in a toluene/H₂O/EtOH system, the triazole reacts with phenylboronic acid to form 3,5-diphenyl-4-cyclopropyl-4H-1,2,4-triazole. Yields depend on the base and boronic acid equivalents, with optimal results (71–73%) using K₂CO₃ .

Impact of Ionic Liquids

Replacing conventional solvents with ionic liquids (e.g., [BMIM][PF₆]) improves reaction efficiency by acting as both solvent and base, achieving yields up to 99% for aryl-substituted products .

| Entry | Boronic Acid | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄, NBu₄Br | K₂CO₃ | 71–73 | |

| 2 | Thiophen-2-yl | Pd(PPh₃)₄, [BMIM][PF₆] | Ionic liquid | 49–61 |

Influence of the Cyclopropyl Substituent

The cyclopropyl group at the 4-position enhances steric hindrance, slightly reducing yields compared to linear alkyl substituents (e.g., ethyl or propyl). For instance, coupling reactions with thiophen-2-ylboronic acid yield 49% for the cyclopropyl derivative versus 61–93% for ethyl/propyl analogs . This trend highlights the substituent’s electronic and steric effects on reactivity.

Ammonia/Amine Reactions

Heating the triazole with excess butylamine in toluene at 110°C replaces bromine with amine groups, yielding 3,5-diamino-4-cyclopropyl-4H-1,2,4-triazole (71% yield) .

Halogen Exchange

Reactions with KI in the presence of CuI catalysts enable bromine-to-iodine substitution, though this method is less commonly reported for this specific triazole .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. Specifically, 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole has been investigated for its effectiveness against various bacterial strains. A study found that compounds with similar structures demonstrated potent activity against Gram-positive and Gram-negative bacteria, including resistant strains of Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The SAR studies have indicated that modifications on the triazole ring can enhance the compound's efficacy. For instance, the introduction of halogen atoms at specific positions has been linked to increased antibacterial potency .

Case Study: Antitubercular Activity

In a comprehensive study focusing on 1,2,4-triazoles, derivatives were tested against multidrug-resistant M. tuberculosis strains. The results showed that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.03 μM, outperforming standard antitubercular drugs . This highlights the potential of this compound in developing new antimycobacterial agents.

Agricultural Applications

Fungicides

Triazoles are widely recognized for their fungicidal properties. Compounds similar to this compound have been utilized in agricultural settings to combat fungal pathogens affecting crops. Their mechanism typically involves inhibiting ergosterol biosynthesis in fungal cell membranes .

Case Study: Crop Protection

A study demonstrated the effectiveness of triazole-based fungicides in controlling Fusarium and Rhizoctonia species in various crops. The application of these compounds resulted in significant yield improvements and reduced disease incidence .

Material Science Applications

Polymer Chemistry

The incorporation of triazoles into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers containing triazole units exhibit improved resistance to thermal degradation compared to their non-triazole counterparts .

Case Study: Coatings

A recent study focused on developing coatings with embedded triazole compounds for corrosion resistance in metal substrates. The results showed that these coatings provided superior protection against environmental factors compared to traditional coatings .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Potent against Gram-positive/negative bacteria |

| Antitubercular Agents | MIC as low as 0.03 μM against drug-resistant strains | |

| Agriculture | Fungicides | Effective against Fusarium and Rhizoctonia |

| Material Science | Polymer Additives | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atoms and the cyclopropyl group play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Differences in Reactivity and Stability

- Electrophilicity and Stability: Brominated triazoles like this compound are more electrophilic than their non-halogenated counterparts, making them reactive toward nucleophilic substitution.

- Biological Activity: Diarylated triazoles (e.g., 3,5-CH₃C₆H₄ derivatives) exhibit pronounced antifungal activity due to enhanced membrane penetration from aryl substituents . In contrast, brominated analogs may prioritize halogen bonding interactions with biological targets, though specific data for the cyclopropyl variant remain unexplored.

- Synthetic Versatility: Compounds like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole serve as precursors for Schiff base synthesis, whereas brominated triazoles are more likely to undergo cross-coupling reactions .

Spectral and Analytical Comparisons

- IR Spectroscopy : Brominated triazoles show characteristic C-Br stretches at ~533 cm⁻¹, while thione derivatives (e.g., compound 6m ) exhibit C=S stretches at ~1212 cm⁻¹ .

- ¹H-NMR : The cyclopropyl group’s protons are expected to resonate as a multiplet in the δ 1.0–2.5 ppm range, distinct from phenyl analogs (δ 6.1–8.0 ppm for aromatic protons) .

- Mass Spectrometry : Molecular ion peaks for brominated triazoles (e.g., [M+1]⁺ at m/z 464 for compound 6m ) align with their molecular weights .

Stability in Solution

Hemiaminal triazole derivatives (e.g., compounds 2, 4, 5, 9 ) decompose slowly in DMSO, reverting to substrates . Brominated triazoles like this compound are likely more stable due to reduced nucleophilic susceptibility but may still degrade under prolonged storage.

Biological Activity

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a synthetic organic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Molecular Formula: C5H5Br2N3

CAS Number: 2171888-21-2

This compound can be synthesized through the bromination of 4-cyclopropyl-1,2,4-triazole in solvents such as acetic acid at room temperature. The compound typically appears as a white to light yellow crystalline powder.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine atoms and a cyclopropyl group enhances its binding affinity to active sites of various enzymes, leading to inhibition of their activity. This inhibition can disrupt biochemical pathways crucial for microbial growth and proliferation .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal properties. Specifically, studies have shown that this compound demonstrates effectiveness against various bacterial strains. For instance:

- Antibacterial Testing : Compounds were evaluated using the agar disc-diffusion method against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess their potency .

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 10 | 15 |

| Bacillus subtilis | 5 | 20 |

| Pseudomonas aeruginosa | 15 | 12 |

The results indicate that the compound has comparable activity to established antibiotics like ceftriaxone .

Antifungal Activity

The compound's triazole core is structurally similar to known antifungal agents such as itraconazole and voriconazole. Research has demonstrated that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes .

Study on Antimicrobial Properties

In a study published in PMC, researchers synthesized several triazole derivatives including this compound and evaluated their antibacterial effects against resistant strains such as MRSA. The study utilized both disc diffusion and broth microdilution methods to determine the antimicrobial efficacy .

In Vivo Studies

Another study focused on the toxicity and biological activity of triazole derivatives in peripheral blood mononuclear cells (PBMC). Compounds were tested for their effects on cytokine release (TNF-α, IL-6) and showed promising anti-inflammatory properties alongside low toxicity profiles at therapeutic doses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to other triazole derivatives:

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| 3,5-Dibromo-1H-1,2,4-triazole | Moderate | Lacks cyclopropyl group |

| 3,5-Dimethyl-4H-1,2,4-triazole | Low | Methyl groups reduce binding affinity |

| 3,5-Dichloro-4H-1,2,4-triazole | Moderate | Chlorine substituents affect solubility |

The cyclopropyl group in the target compound enhances its steric properties and binding interactions compared to its analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole in laboratory settings?

- Methodological Answer : Bromination of 4-cyclopropyl-1,2,4-triazole using bromine in acetic acid at room temperature is a common approach. Purification via recrystallization ensures high purity. For alkylation, sodium hydride (NaH) in DMF at 0–5°C facilitates nucleophilic substitution at brominated positions, yielding derivatives like 3,5-bis(2-methoxyethyl)-4-cyclopropyl-4H-1,2,4-triazole (58% yield). Alternative alkylating agents (e.g., 3-(bromomethyl)-3-methyloxetane) under mild conditions (40°C, NaH) achieve near-quantitative yields (98.5%) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- 1H-NMR : Cyclopropyl protons appear as distinct multiplet signals (δ ~1.0–2.5 ppm). Bromine substituents deshield adjacent protons, shifting signals downfield.

- IR : C-Br stretches (~500–600 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 266.92 for C₅H₅Br₂N₃) validate molecular weight. Compare with analogs like 3,5-dinitro-1H-1,2,4-triazole (C₂HN₅O₄, m/z 159.06) for fragmentation patterns .

Q. What are key considerations for designing Suzuki cross-coupling reactions with this compound?

- Methodological Answer : Use Pd(PPh₃)₄ as a catalyst with phase-transfer agents (e.g., NBu₄Br) in toluene/H₂O/EtOH systems. Optimize base choice (K₂CO₃ yields 71–73% for aryl derivatives). Ionic liquids like [BMIM][PF₆] improve efficiency (up to 99% yield) by stabilizing intermediates and acting as co-solvents .

Advanced Research Questions

Q. How does the cyclopropyl group influence steric/electronic effects in palladium-catalyzed reactions?

- Methodological Answer : The cyclopropyl group introduces steric hindrance, reducing yields compared to linear alkyl analogs (e.g., 49% vs. 61–93% for ethyl/propyl derivatives in Suzuki coupling). Computational studies (DFT) can map steric contours and electron density distribution to rationalize reactivity differences. For example, compare with 3,5-diphenyl-4H-1,2,4-triazole derivatives to isolate substituent effects .

Q. What experimental approaches evaluate antifungal efficacy against resistant strains?

- Methodological Answer : Use agar disc-diffusion assays to measure inhibition zones (e.g., Bacillus subtilis: 20 mm zone at 5 µg/mL). Broth microdilution determines minimum inhibitory concentrations (MICs; e.g., 0.03 µM against Mycobacterium tuberculosis). Compare with standard antifungals (e.g., itraconazole) to benchmark potency .

Q. How can computational methods predict reactivity and stability of derivatives?

- Methodological Answer : Perform DFT calculations to optimize geometries, compute HOMO-LUMO gaps (related to electron-transfer capacity), and simulate interaction energies with biological targets (e.g., fungal ergosterol biosynthesis enzymes). Software like Gaussian or ORCA models steric/electronic effects of bromine and cyclopropyl groups .

Q. What strategies mitigate side reactions during triazole alkylation?

- Methodological Answer : Control temperature (0–5°C) to suppress over-alkylation. Use stoichiometric NaH to deprotonate the triazole selectively. Monitor reaction progress via TLC (EtOH/Et₂O solvent systems). For scale-up, iterative recrystallization removes byproducts .

Q. How do solvent polarity and catalysts affect halogen-exchange reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance iodide nucleophilicity in bromine-to-iodine substitution. Catalysts like CuI (10 mol%) accelerate halogen exchange at 80–100°C. Screen solvent/catalyst combinations via GC-MS or NMR to optimize conversion rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.